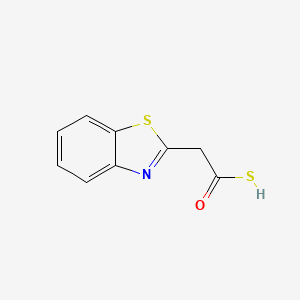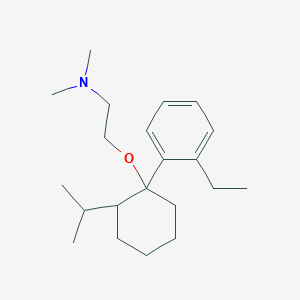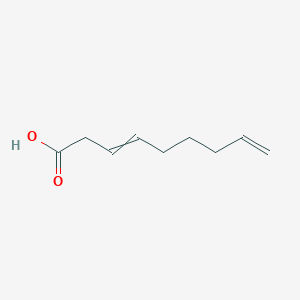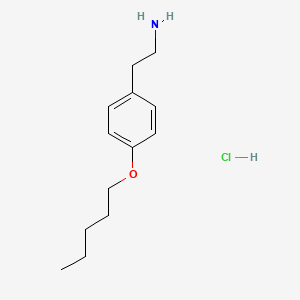
Benzeneethanamine, 4-(pentyloxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 4-(pentyloxy)-, hydrochloride is a chemical compound with the molecular formula C13H21NO·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a pentyloxy group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-(pentyloxy)-, hydrochloride typically involves the alkylation of 4-hydroxybenzeneethanamine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 4-(pentyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under hydrogenation conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Benzeneethanamine, 4-(pentyloxy)-, hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 4-(pentyloxy)-, hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to influence serotonin and dopamine pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound, which lacks the pentyloxy substitution.
4-Methoxyphenethylamine: A similar compound with a methoxy group instead of a pentyloxy group.
4-Hydroxyphenethylamine: Another derivative with a hydroxy group at the para position.
Uniqueness
Benzeneethanamine, 4-(pentyloxy)-, hydrochloride is unique due to the presence of the pentyloxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
37563-55-6 |
|---|---|
Formule moléculaire |
C13H22ClNO |
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
2-(4-pentoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-3-4-11-15-13-7-5-12(6-8-13)9-10-14;/h5-8H,2-4,9-11,14H2,1H3;1H |
Clé InChI |
KNQZUEHCCUQXSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


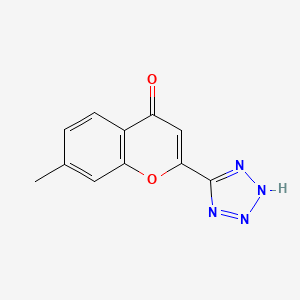
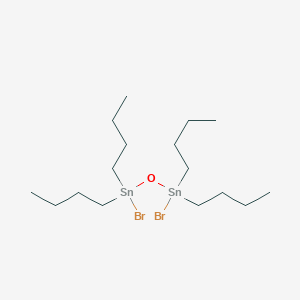
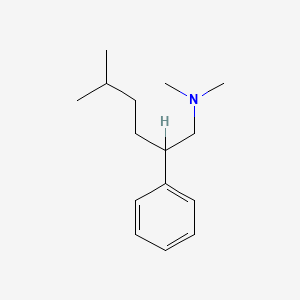
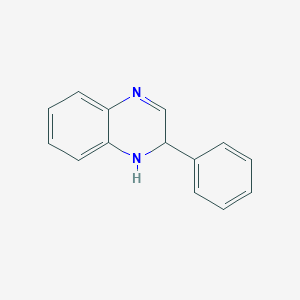
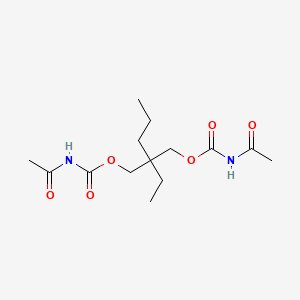
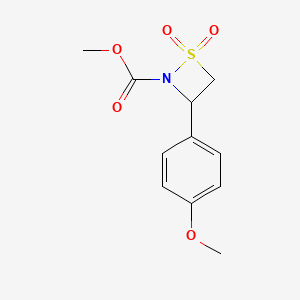

![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
